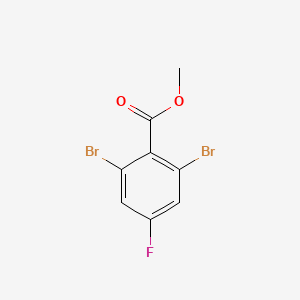

Methyl 2,6-dibromo-4-fluorobenzoate

CAS No.: 1806294-86-9

Cat. No.: VC2894459

Molecular Formula: C8H5Br2FO2

Molecular Weight: 311.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806294-86-9 |

|---|---|

| Molecular Formula | C8H5Br2FO2 |

| Molecular Weight | 311.93 g/mol |

| IUPAC Name | methyl 2,6-dibromo-4-fluorobenzoate |

| Standard InChI | InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 |

| Standard InChI Key | LPQPZOPJJVTWRO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1Br)F)Br |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1Br)F)Br |

Introduction

Chemical Properties and Structure

Methyl 2,6-dibromo-4-fluorobenzoate is an organic compound with the molecular formula C₈H₅Br₂FO₂ and a molecular weight of 311.93 g/mol. The structure consists of a benzene ring with two bromine atoms at positions 2 and 6, a fluorine atom at position 4, and a methyl ester group (-COOCH₃). This halogenation pattern creates a distinctive electronic distribution that influences its chemical behavior and reactivity.

The compound's structural arrangement can be further understood through its various chemical identifiers. The standard InChI notation is InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3, while its InChIKey is LPQPZOPJJVTWRO-UHFFFAOYSA-N. For representation in chemical databases and literature, its SMILES notation is COC(=O)C1=C(C=C(C=C1Br)F)Br.

Physical and Chemical Properties

The physical and chemical properties of Methyl 2,6-dibromo-4-fluorobenzoate are determined by its molecular structure and the presence of the halogen substituents. The compound exists as a solid at room temperature, with physical properties that make it suitable for laboratory handling and storage.

Table 1: Key Physical and Chemical Properties of Methyl 2,6-dibromo-4-fluorobenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 311.93 g/mol |

| CAS Number | 1806294-86-9 |

| Physical State | Solid |

| Appearance | Crystalline solid |

| Functional Groups | Methyl ester, Aryl halides |

| PubChem Compound ID | 121228064 |

The presence of two bromine atoms at ortho positions (2,6) relative to the carbomethoxy group creates a distinctive electronic environment that influences the compound's reactivity. The fluorine atom at the para position (4) further contributes to the electronic properties, making this compound particularly interesting for synthetic applications requiring specific electronic distributions.

Synthesis and Preparation

The synthesis of Methyl 2,6-dibromo-4-fluorobenzoate typically involves the esterification of 2,6-dibromo-4-fluorobenzoic acid with methanol. This reaction is commonly catalyzed by strong acids such as sulfuric acid and conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Laboratory Scale Synthesis

On a laboratory scale, the synthesis generally follows this procedure:

-

The starting material, 2,6-dibromo-4-fluorobenzoic acid, is combined with an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is added to the reaction mixture.

-

The mixture is heated under reflux conditions for several hours to drive the esterification reaction to completion.

-

After cooling, the reaction mixture is neutralized, and the product is isolated through extraction and purification steps.

This method provides a straightforward approach to obtaining the target compound with high purity for research applications.

Industrial Production

For industrial-scale production, similar chemical principles apply, but the process is adapted for larger quantities. The synthesis typically includes:

-

Optimized reaction conditions to maximize yield and minimize waste.

-

Continuous flow processes rather than batch reactions.

-

Advanced purification methods such as recrystallization or chromatography to achieve high purity standards.

-

Stringent quality control measures to ensure consistent product specifications.

The industrial production of this compound requires careful monitoring of reaction conditions and purification procedures to maintain product quality while ensuring economic viability.

Comparative Analysis

When evaluating Methyl 2,6-dibromo-4-fluorobenzoate, it is instructive to compare it with structurally related compounds that share similar functional groups but differ in their substitution patterns.

Comparison with Related Halogenated Benzoates

Table 2: Comparison of Methyl 2,6-dibromo-4-fluorobenzoate with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| Methyl 2,6-dibromo-4-fluorobenzoate | C₈H₅Br₂FO₂ | 311.93 | 1806294-86-9 | Two bromine atoms at positions 2,6; fluorine at position 4 |

| Methyl 2-bromo-4-fluorobenzoate | C₈H₆BrFO₂ | 233.04 | 653-92-9 | Single bromine at position 2; fluorine at position 4 |

| Methyl 2-chloro-4-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | 85953-29-3 | Chlorine instead of bromine at position 2; fluorine at position 4 |

| Methyl 2-bromo-4-fluoro-6-methylbenzoate | C₉H₈BrFO₂ | 247.06 | 1262396-04-2 | Single bromine at position 2; methyl group instead of bromine at position 6 |

The differences in halogenation patterns and additional substituents significantly affect the electronic properties, reactivity, and potential applications of these compounds. Methyl 2,6-dibromo-4-fluorobenzoate stands out due to its symmetrical dibromo substitution pattern, which creates a unique reactivity profile compared to its mono-halogenated counterparts.

Structure-Activity Relationships

The positioning of halogen atoms on the benzene ring greatly influences the compound's electronic properties and reactivity patterns. In Methyl 2,6-dibromo-4-fluorobenzoate:

These structural features make Methyl 2,6-dibromo-4-fluorobenzoate valuable for specific synthetic transformations where its unique electronic and steric properties are advantageous.

| Hazard Statement | Description | Recommended Precautions |

|---|---|---|

| H315 | Causes skin irritation | Avoid skin contact; wear protective gloves |

| H319 | Causes serious eye irritation | Use eye protection; avoid eye contact |

| H335 | May cause respiratory irritation | Use in well-ventilated areas; avoid inhalation of dust or vapors |

These hazard classifications indicate that the compound possesses irritant properties that can affect the skin, eyes, and respiratory system. Consequently, appropriate protective measures should be implemented when handling this substance.

Applications in Chemical Research

Methyl 2,6-dibromo-4-fluorobenzoate serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular structures for various applications.

Synthetic Utility

The compound's utility in synthetic chemistry stems from its specific halogenation pattern:

-

The bromine atoms provide sites for various coupling reactions, such as:

-

Suzuki-Miyaura coupling

-

Negishi coupling

-

Stille coupling

-

Heck reactions

-

-

The fluorine atom contributes unique properties to final products, including:

-

Enhanced metabolic stability in pharmaceutical compounds

-

Modified lipophilicity

-

Altered hydrogen bonding capabilities

-

-

The ester functionality offers opportunities for:

-

Transesterification reactions

-

Hydrolysis to the corresponding acid

-

Reduction to alcohol derivatives

-

Amidation to form amide bonds

-

These reactive features make Methyl 2,6-dibromo-4-fluorobenzoate a versatile intermediate in multi-step synthetic pathways.

Analytical Methods for Characterization

The characterization of Methyl 2,6-dibromo-4-fluorobenzoate typically involves a combination of spectroscopic, chromatographic, and physical methods to confirm its identity and assess its purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would reveal signals for the aromatic protons and the methyl ester protons

-

¹³C NMR would show the characteristic carbon signals, including the carbonyl carbon and the carbons bearing the halogen substituents

-

¹⁹F NMR provides specific information about the fluorine environment

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the ester carbonyl group

-

Fingerprint region patterns specific to the substitution pattern

-

-

Mass Spectrometry:

-

Molecular ion peak corresponding to the molecular weight (311.93 g/mol)

-

Characteristic isotope patterns due to the presence of bromine atoms

-

Fragmentation patterns providing structural confirmation

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Useful for purity assessment

-

Can be coupled with mass spectrometry for additional structural confirmation

-

-

Gas Chromatography (GC):

-

Applicable for volatile derivatives

-

Provides retention time data for identification

-

-

Thin-Layer Chromatography (TLC):

-

Rapid screening method for reaction monitoring

-

Comparison with authentic standards

-

These analytical methods collectively provide comprehensive characterization of the compound, ensuring its identity and purity for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume